molecular formula C16H19NO B5705491 (3,5-dimethylphenyl)(3-methoxybenzyl)amine

(3,5-dimethylphenyl)(3-methoxybenzyl)amine

Cat. No. B5705491
M. Wt: 241.33 g/mol
InChI Key: YKYOCBJWMPINAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-dimethylphenyl)(3-methoxybenzyl)amine, also known as DMMA, is a chemical compound that has been gaining attention in the scientific research community for its potential applications in various fields. DMMA is a tertiary amine that has a unique chemical structure that makes it a promising candidate for use in pharmaceuticals, agrochemicals, and materials science. In

Mechanism of Action

The mechanism of action of (3,5-dimethylphenyl)(3-methoxybenzyl)amine varies depending on its application. In pharmaceuticals, (3,5-dimethylphenyl)(3-methoxybenzyl)amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. (3,5-dimethylphenyl)(3-methoxybenzyl)amine has also been shown to modulate neurotransmitter levels in the brain by acting as a serotonin and dopamine receptor agonist.
In agrochemicals, (3,5-dimethylphenyl)(3-methoxybenzyl)amine has been shown to inhibit the growth of weeds by disrupting the cell membranes of plant cells. (3,5-dimethylphenyl)(3-methoxybenzyl)amine has also been shown to disrupt the cell membranes of insects and fungi, leading to their death.
Biochemical and Physiological Effects:
(3,5-dimethylphenyl)(3-methoxybenzyl)amine has been shown to have various biochemical and physiological effects depending on its application. In pharmaceuticals, (3,5-dimethylphenyl)(3-methoxybenzyl)amine has been shown to increase serotonin and dopamine levels in the brain, leading to its potential use as an antidepressant and antipsychotic agent. (3,5-dimethylphenyl)(3-methoxybenzyl)amine has also been shown to have antitumor activity by inhibiting the growth of cancer cells.
In agrochemicals, (3,5-dimethylphenyl)(3-methoxybenzyl)amine has been shown to disrupt the cell membranes of plant cells, leading to the inhibition of weed growth. (3,5-dimethylphenyl)(3-methoxybenzyl)amine has also been shown to disrupt the cell membranes of insects and fungi, leading to their death.

Advantages and Limitations for Lab Experiments

(3,5-dimethylphenyl)(3-methoxybenzyl)amine has several advantages for lab experiments, including its unique chemical structure that makes it a promising candidate for use in various fields such as pharmaceuticals, agrochemicals, and materials science. (3,5-dimethylphenyl)(3-methoxybenzyl)amine is also relatively easy to synthesize and has been shown to have potent activity in various assays.
However, (3,5-dimethylphenyl)(3-methoxybenzyl)amine also has some limitations for lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for the study of (3,5-dimethylphenyl)(3-methoxybenzyl)amine. In pharmaceuticals, further research is needed to fully understand its potential as an antidepressant and antipsychotic agent. (3,5-dimethylphenyl)(3-methoxybenzyl)amine may also have potential as a treatment for other neurological disorders such as Parkinson's disease and Alzheimer's disease.
In agrochemicals, further research is needed to optimize the synthesis of (3,5-dimethylphenyl)(3-methoxybenzyl)amine and to fully understand its mechanism of action as a herbicide, insecticide, and fungicide. (3,5-dimethylphenyl)(3-methoxybenzyl)amine may also have potential as a natural alternative to synthetic pesticides.
In materials science, further research is needed to optimize the synthesis of (3,5-dimethylphenyl)(3-methoxybenzyl)amine-based polymers and to fully understand their properties and potential applications. (3,5-dimethylphenyl)(3-methoxybenzyl)amine-based polymers may have potential as high-performance materials for use in various industries such as aerospace and automotive.

Synthesis Methods

The synthesis of (3,5-dimethylphenyl)(3-methoxybenzyl)amine involves the reaction of 3,5-dimethylphenyl magnesium bromide with 3-methoxybenzyl chloride in the presence of a palladium catalyst. The reaction proceeds through a Grignard reaction and a palladium-catalyzed cross-coupling reaction. The yield of (3,5-dimethylphenyl)(3-methoxybenzyl)amine can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.

Scientific Research Applications

(3,5-dimethylphenyl)(3-methoxybenzyl)amine has been studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. In pharmaceuticals, (3,5-dimethylphenyl)(3-methoxybenzyl)amine has been shown to have antitumor activity by inhibiting the growth of cancer cells. (3,5-dimethylphenyl)(3-methoxybenzyl)amine has also been studied as a potential antidepressant and antipsychotic agent due to its ability to modulate neurotransmitter levels in the brain.
In agrochemicals, (3,5-dimethylphenyl)(3-methoxybenzyl)amine has been shown to have herbicidal activity by inhibiting the growth of weeds. (3,5-dimethylphenyl)(3-methoxybenzyl)amine has also been studied as a potential insecticide and fungicide due to its ability to disrupt insect and fungal cell membranes.
In materials science, (3,5-dimethylphenyl)(3-methoxybenzyl)amine has been studied as a potential monomer for the synthesis of polymers with unique properties such as high thermal stability and mechanical strength.

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-3,5-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-12-7-13(2)9-15(8-12)17-11-14-5-4-6-16(10-14)18-3/h4-10,17H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYOCBJWMPINAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCC2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxybenzyl)-3,5-dimethylaniline

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